{[1-(4-Fluorophenyl)ethylidene]amino}urea
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Overview
Description
{[1-(4-Fluorophenyl)ethylidene]amino}urea is a chemical compound with the molecular formula C9H10FN3O and a molecular weight of 195.2 g/mol . It is also known by its IUPAC name, (1Z)-1-(4-fluorophenyl)ethanone semicarbazone . This compound is characterized by the presence of a fluorophenyl group attached to an ethylideneamino urea moiety.
Preparation Methods
The synthesis of {[1-(4-Fluorophenyl)ethylidene]amino}urea typically involves the reaction of 4-fluoroacetophenone with semicarbazide under acidic or basic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
{[1-(4-Fluorophenyl)ethylidene]amino}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
{[1-(4-Fluorophenyl)ethylidene]amino}urea has several scientific research applications:
Mechanism of Action
The mechanism of action of {[1-(4-Fluorophenyl)ethylidene]amino}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
{[1-(4-Fluorophenyl)ethylidene]amino}urea can be compared with other similar compounds such as:
{[1-(4-Chlorophenyl)ethylidene]amino}urea: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
{[1-(4-Bromophenyl)ethylidene]amino}urea:
{[1-(4-Methylphenyl)ethylidene]amino}urea: The methyl group may affect the compound’s solubility and interaction with biological targets.
Each of these compounds has unique properties that make them suitable for different applications, and the choice of compound depends on the specific requirements of the research or industrial process.
Properties
Molecular Formula |
C9H10FN3O |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
[1-(4-fluorophenyl)ethylideneamino]urea |
InChI |
InChI=1S/C9H10FN3O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14) |
InChI Key |
ZYYTYSQJWLDRSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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